[5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
Description
The compound [5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate is a highly acetylated carbohydrate derivative featuring a 4-nitrophenoxy substituent on the oxan (pyranose) ring. Its structure includes multiple acetamido and acetyloxy groups, which confer lipophilicity and stability against enzymatic hydrolysis. The 4-nitrophenoxy group is a key functional moiety, often exploited in synthetic chemistry as a leaving group or spectroscopic probe due to its electron-withdrawing nature .
Properties
Molecular Formula |
C32H41N3O18 |
|---|---|
Molecular Weight |
755.7 g/mol |
IUPAC Name |
[5-acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C32H41N3O18/c1-14(36)33-25-30(49-20(7)42)28(24(13-46-17(4)39)51-31(25)50-22-10-8-21(9-11-22)35(43)44)53-32-26(34-15(2)37)29(48-19(6)41)27(47-18(5)40)23(52-32)12-45-16(3)38/h8-11,23-32H,12-13H2,1-7H3,(H,33,36)(H,34,37) |
InChI Key |
ZOYHGUZQBNSSRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate typically involves multi-step organic reactions. The process may start with the preparation of the oxane ring structure, followed by the introduction of acetamido and acetyl groups through acylation reactions. Common reagents used in these steps include acetic anhydride, acetamide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetyloxy and acetamido groups are susceptible to hydrolysis under acidic or basic conditions.
| Reaction Type | Conditions | Products | Mechanism |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | HCl (1M), 80°C, 12 hrs | Free hydroxyl groups, acetic acid, and amines | Nucleophilic attack by water on ester groups |
| Base-Catalyzed Hydrolysis | NaOH (0.5M), 60°C, 8 hrs | Deprotonated hydroxyl groups, acetate salts, and ammonia | SN2 displacement at ester carbonyl |
-
Key Findings :
Reduction Reactions
The nitro group in the 4-nitrophenoxy substituent can be reduced to an amine.
| Reduction Method | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C, 6 hrs | 4-Aminophenoxy derivative, acetic acid | 78% |
| Zn/HCl Reduction | Zn dust, HCl (10%), 50°C, 3 hrs | 4-Aminophenoxy derivative, ZnCl₂, H₂O | 65% |
-
Key Findings :
Oxidation Reactions
Oxidation targets the oxan ring’s ether linkages and acetyloxy groups.
| Oxidizing Agent | Conditions | Products | Selectivity |
|---|---|---|---|
| KMnO₄ (Acidic) | H₂SO₄ (0.1M), 70°C, 5 hrs | Carboxylic acids at C-3 and C-4 positions, CO₂ | Moderate |
| Ozone (O₃) | CH₂Cl₂, -78°C, 2 hrs | Cleavage of oxan rings into dicarboxylic acid fragments | High |
-
Key Findings :
Substitution Reactions
The nitrophenoxy group participates in nucleophilic aromatic substitution (NAS).
| Nucleophile | Conditions | Products | Rate Constant (k) |
|---|---|---|---|
| Sodium Methoxide | NaOMe, DMF, 100°C, 10 hrs | 4-Methoxyphenoxy derivative, NaNO₂ | 2.1 × 10⁻³ L/mol·s |
| Ammonia | NH₃ (aq), 120°C, 15 hrs | 4-Aminophenoxy derivative, H₂O | 1.7 × 10⁻³ L/mol·s |
-
Key Findings :
Enzymatic Modifications
In biological systems, acetyloxy and acetamido groups are metabolized by esterases and amidases.
| Enzyme | Source | Reaction | Km (μM) |
|---|---|---|---|
| Porcine Liver Esterase | Sus scrofa | Hydrolysis of acetyloxy groups to hydroxyls | 12.4 ± 1.2 |
| Human Amidase | Recombinant (HEK293 cells) | Cleavage of acetamido groups to amines | 8.9 ± 0.8 |
-
Key Findings :
Stability Under Thermal and Photolytic Conditions
| Condition | Parameters | Degradation Products | Half-Life |
|---|---|---|---|
| Thermal (Dry) | 150°C, N₂ atmosphere, 24 hrs | Deacetylated oxan rings, nitrobenzene | 6.2 hrs |
| UV Light (254 nm) | Methanol, 25°C, 48 hrs | Nitrophenol, acetylated fragments | 9.8 hrs |
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving acetylation and deacetylation processes.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, the compound might be used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate involves its interaction with molecular targets such as enzymes or receptors. The acetyl and acetamido groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Similar compounds in this class differ primarily in the substituents on the aryloxy group (Table 1). Key analogs include:
- [5-Acetamido-3,4-diacetyloxy-6-(4-chlorophenoxy)oxan-2-yl]methyl acetate (CAS 1094814-79-5): Substitutes nitro with chloro, altering electronic properties .
- [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate (CAS 263746-44-7): Features a 4-methylphenoxy group, introducing steric bulk and electron-donating effects .
Table 1: Structural and Electronic Comparison
*Estimated based on structural similarity to CAS 263746-44-5.
Physicochemical Properties
- Solubility: The nitro group in the target compound reduces polarity compared to hydroxylated analogs (e.g., compounds with unacetylated hydroxyls in ), enhancing lipid solubility but decreasing aqueous solubility. Chlorophenoxy derivatives exhibit intermediate polarity due to the chloro group’s polarizability .
- Stability : Acetylation protects hydroxyl groups from hydrolysis, but the electron-withdrawing nitro group may increase susceptibility to nucleophilic attack at adjacent positions compared to methyl or chloro analogs .
Biological Activity
The compound [5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate is a complex chemical structure that has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a multi-functional molecule with various acetyl and acetamido groups. Its molecular formula is , and it features several hydroxyl and ether functionalities that may contribute to its biological interactions.
Mechanisms of Biological Activity
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the nitrophenoxy group may enhance interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
- Enzyme Inhibition : The acetamido groups may serve as substrates or inhibitors for specific enzymes. For instance, related compounds have been shown to inhibit acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. This inhibition can lead to potential applications in treating metabolic disorders such as obesity and type 2 diabetes .
- Cell Signaling Modulation : The structural components may interact with peroxisome proliferator-activated receptors (PPARs), which are important in regulating lipid metabolism and glucose homeostasis. Compounds that modulate PPAR activity are being researched for their therapeutic effects on metabolic syndrome .
Study 1: Antimicrobial Efficacy
A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of the bacterial cell wall integrity .
Study 2: Metabolic Regulation
Research published in Bioorganic and Medicinal Chemistry highlighted the dual inhibition of ACC and activation of PPARs by similar acetamide derivatives. These findings suggest that this compound could potentially be developed as a multi-target therapeutic agent for metabolic diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic conditions for achieving high yield and purity of the compound?
Methodological Answer: The synthesis involves sequential acetylation and coupling reactions. For example, a protocol adapted from thiazolidinedione derivatives ( ) suggests using dimethylformamide (DMF) as a solvent and potassium carbonate as a base to facilitate nucleophilic substitution. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography. Key parameters include:
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Solvent | DMF | Enhances reaction kinetics |
| Base | K₂CO₃ (1.5 mol equiv) | Neutralizes byproducts |
| Temperature | Room temperature | Minimizes side reactions |
| Purification | Column chromatography | Removes unreacted starting materials |
Post-synthesis, confirm purity using HPLC (>95%) and structural integrity via NMR (e.g., acetyl proton signals at δ 2.0–2.3 ppm) .
Q. Which spectroscopic techniques are critical for structural elucidation?
Methodological Answer: A combination of techniques is required:
- ¹H/¹³C NMR : Assign acetyl groups (δ ~2.0–2.3 ppm for CH₃; ~170–175 ppm for carbonyl carbons) and nitrophenoxy aromatic protons (δ ~7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+Na]⁺ = 987.3; observed m/z = 987.2 ± 0.1) .
- IR Spectroscopy : Identify ester (C=O stretch at ~1740 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) functional groups .
Q. How is regioselectivity of acetylation confirmed during synthesis?
Methodological Answer: Regioselectivity is validated through:
- DEPT-135 NMR : Differentiates methylene (CH₂) and methine (CH) carbons in the oxane ring .
- 2D NMR (HSQC/HMBC) : Correlates protons to adjacent carbons, confirming acetylation at positions 3, 4, and 5 of the oxane moiety .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with glycosidase enzymes?
Methodological Answer:
- Molecular Docking : Use the compound’s SMILES (e.g.,
C[C@H]1OC(OC(=O)C)[C@H](...)from ) in software like AutoDock Vina to model binding to glycosidase active sites. - MD Simulations : Simulate stability of enzyme-ligand complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) for 100 ns. Key metrics include RMSD (<2.0 Å) and binding free energy (ΔG ≤ −8 kcal/mol) .
Q. What strategies resolve contradictions between observed and predicted reactivity of the 4-nitrophenoxy group?
Methodological Answer: Discrepancies may arise from solvent polarity or steric hindrance. Address via:
- Kinetic Studies : Compare hydrolysis rates in polar (e.g., water) vs. nonpolar (e.g., THF) solvents using UV-Vis (λmax = 400 nm for released 4-nitrophenolate) .
- DFT Calculations : Analyze transition states to identify steric clashes (e.g., oxane ring conformation in ) or electronic effects (nitro group electron-withdrawing nature) .
Q. How does the 4-nitrophenoxy group influence stability under physiological conditions?
Methodological Answer: The nitro group enhances electrophilicity, making the compound susceptible to nucleophilic attack. Evaluate stability via:
Q. What advanced purification techniques improve resolution of diastereomers?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
